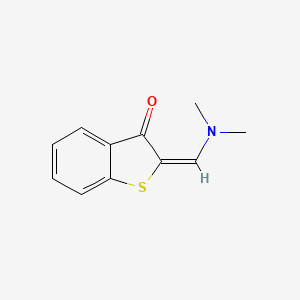![molecular formula C23H32N4OS B15027110 4,4-dimethyl-N-(3-methylbutyl)-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B15027110.png)
4,4-dimethyl-N-(3-methylbutyl)-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4,4-dimethyl-N-(3-methylbutyl)-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine” is a complex organic molecule featuring multiple functional groups and a tetracyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetracyclic core and the introduction of various substituents. A possible synthetic route could involve:
Formation of the Tetracyclic Core: This could be achieved through a series of cyclization reactions, starting from simpler precursors.
Introduction of Functional Groups: The various substituents (e.g., dimethyl, methylbutyl, methylpropyl) could be introduced through alkylation or acylation reactions.
Final Assembly: The final steps would involve the coupling of different fragments to form the complete molecule.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This could involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions would need to be carefully controlled.
Use of Catalysts: Catalysts may be employed to increase the efficiency of certain steps.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization would be necessary to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkyl or acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
In biology, the compound could be investigated for its potential as a bioactive molecule. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets could make it a candidate for the treatment of various diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its complex structure may impart specific characteristics that are valuable in materials science.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Altering Cellular Pathways: Affecting signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other tetracyclic molecules with various substituents. Examples could include:
Tetracycline Antibiotics: Such as doxycycline and minocycline.
Polycyclic Aromatic Hydrocarbons: Such as naphthalene and anthracene.
Uniqueness
The uniqueness of “4,4-dimethyl-N-(3-methylbutyl)-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine” lies in its specific combination of functional groups and tetracyclic structure. This combination may impart unique chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C23H32N4OS |
|---|---|
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
4,4-dimethyl-N-(3-methylbutyl)-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine |
InChI |
InChI=1S/C23H32N4OS/c1-13(2)7-8-24-21-20-19(25-12-26-21)18-15-10-23(5,6)28-11-16(15)17(9-14(3)4)27-22(18)29-20/h12-14H,7-11H2,1-6H3,(H,24,25,26) |
InChI-Schlüssel |
XWPCRYUAGZERPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNC1=NC=NC2=C1SC3=C2C4=C(COC(C4)(C)C)C(=N3)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-ethyl-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15027036.png)
![methyl 2-{1-[3-methoxy-4-(pentyloxy)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15027043.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-thiophen-3-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15027046.png)
![4-[(2-ethoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B15027052.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027062.png)
![(3aS,4R,9bR)-4-(3-bromophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B15027068.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15027072.png)
![2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B15027079.png)
methanone](/img/structure/B15027087.png)
![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B15027091.png)
![(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15027093.png)

![7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027109.png)
![2-[3-(Dimethylamino)propyl]-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15027113.png)
